1-(3-Chloro-5-mercaptophenyl)propan-2-one
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Overview
Description
1-(3-Chloro-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 It is characterized by the presence of a chloro group, a mercapto group, and a propanone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-Chloro-5-mercaptophenyl)propan-2-one typically involves the reaction of 3-chloro-5-mercaptophenyl derivatives with propanone under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-(3-Chloro-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-5-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro and mercapto groups play a crucial role in its reactivity and interactions with biological molecules. The compound can form covalent bonds with target proteins, leading to alterations in their function and activity .
Comparison with Similar Compounds
1-(3-Chloro-5-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
- 1-(3-Chloro-4-mercaptophenyl)propan-2-one
- 1-(3-Chloro-5-methylphenyl)propan-2-one
- 1-(3-Chloro-5-aminophenyl)propan-2-one These compounds share structural similarities but differ in the substituents on the phenyl ring, which can significantly impact their chemical properties and applications. The presence of the mercapto group in this compound makes it unique in terms of its reactivity and potential applications.
Properties
Molecular Formula |
C9H9ClOS |
---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-(3-chloro-5-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)2-7-3-8(10)5-9(12)4-7/h3-5,12H,2H2,1H3 |
InChI Key |
SYURXHDGYFAESQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)Cl)S |
Origin of Product |
United States |
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